molecular formula C16H26 B7782324 2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane

2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane

Cat. No.: B7782324
M. Wt: 218.38 g/mol
InChI Key: MPMBOJLEPILIMV-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane is a bicyclic compound that features a cyclohexene ring fused to a bicyclo[2.2.1]heptane framework. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. In this reaction, a cyclohexadiene derivative reacts with a suitable dienophile under controlled conditions to form the bicyclic structure . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride.

Major Products

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane is unique due to its specific combination of a cyclohexene ring and a bicyclo[2.2.1]heptane framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(cyclohexen-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-15(2)13-9-10-16(15,3)14(11-13)12-7-5-4-6-8-12/h7,13-14H,4-6,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMBOJLEPILIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)C3=CCCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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